Ethyl 4-phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiazole-5-carboxylate

medicinal chemistry structure-activity relationship thiazole derivatives

Procure this specific ethyl ester variant for structure-activity relationship (SAR) studies to evaluate the contribution of the 5-carboxylate moiety to cellular potency and selectivity. Its unique benzenesulfonylpyrrolidine-thiazole architecture has demonstrated MCF-7 anticancer IC₅₀ values (48–50 µM) superior to doxorubicin (68.6 µM). Use the 5-methyl analog for matched-pair comparisons to isolate ester contributions while holding the benzamido-sulfonamide pharmacophore constant. Ideal for broad-panel kinase profiling to map selectivity fingerprints conferred by the ester moiety.

Molecular Formula C23H23N3O5S2
Molecular Weight 485.57
CAS No. 312605-11-1
Cat. No. B2737984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiazole-5-carboxylate
CAS312605-11-1
Molecular FormulaC23H23N3O5S2
Molecular Weight485.57
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C4=CC=CC=C4
InChIInChI=1S/C23H23N3O5S2/c1-2-31-22(28)20-19(16-8-4-3-5-9-16)24-23(32-20)25-21(27)17-10-12-18(13-11-17)33(29,30)26-14-6-7-15-26/h3-5,8-13H,2,6-7,14-15H2,1H3,(H,24,25,27)
InChIKeyJOQNAVWPVSBOAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiazole-5-carboxylate (CAS 312605-11-1): Structural Identity and Pharmacophore Classification for Informed Procurement


Ethyl 4-phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiazole-5-carboxylate (CAS 312605-11-1) is a synthetic small molecule combining a thiazole-5-carboxylate core with a 4-phenyl substitution and a 2-position benzamido group bearing a pyrrolidin-1-ylsulfonyl moiety (molecular formula C₂₃H₂₃N₃O₅S₂, MW 485.57 g/mol) [1]. The compound belongs to the broader class of thiazole-sulfonamide hybrids, a scaffold widely exploited in medicinal chemistry for anticancer, anti-inflammatory, and antimicrobial discovery programs [2]. Its structural architecture incorporates three pharmacophorically significant elements: the thiazole heterocycle (known kinase-interacting motif), the sulfonamide group (hydrogen-bond donor/acceptor for target engagement), and the ethyl carboxylate ester (modulating lipophilicity and metabolic stability). This specific substitution pattern distinguishes it from simpler thiazole derivatives and places it at the intersection of multiple bioactive chemical series.

Why Simple Thiazole or Sulfonamide Analogs Cannot Replace Ethyl 4-phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiazole-5-carboxylate in Focused Research Programs


Generic substitution among thiazole derivatives is unsupported by structure-activity relationship (SAR) evidence. The target compound's three-point pharmacophore—4-phenylthiazole core, 2-benzamido linker, and pyrrolidin-1-ylsulfonyl terminal group—creates a unique spatial and electronic profile that simple thiazole-5-carboxylates (e.g., CAS 31877-30-2) or standalone pyrrolidine sulfonamides cannot replicate . Published SAR studies on benzenesulfonylpyrrolidine-containing thiazole series demonstrate that even minor structural perturbations (e.g., methyl addition at the thiazole 5-position or sulfonyl group relocation from para to meta) produce substantial shifts in anticancer potency, often exceeding 2- to 5-fold differences in IC₅₀ values against MCF-7 breast cancer cells [1]. Furthermore, the ethyl ester at the 5-position is not merely a placeholder; in related thiazole carboxylate series, ester hydrolysis to the free carboxylic acid frequently results in complete loss of cellular permeability and target engagement . The quantitative evidence below establishes the dimensions along which structural nuance translates into measurable functional differentiation.

Quantitative Differentiation Evidence: How Ethyl 4-phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiazole-5-carboxylate Compares to Its Closest Structural Analogs


Structural Differentiation from the Closest Commercially Available Analog: 5-Methyl Substitution at the Thiazole Ring

The closest cataloged analog is N-(5-methyl-4-phenylthiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide (CAS 313549-72-3), which differs by a single methyl group at the thiazole 5-position and lacks the ethyl carboxylate ester . In the target compound, the 5-position ethyl carboxylate provides both steric bulk and hydrogen-bond acceptor capacity absent in the 5-methyl analog. SAR studies on benzenesulfonylpyrrolidine-thiazole series have established that substituents at the thiazole 5-position modulate cytotoxicity against MCF-7 cells by up to 5-fold (IC₅₀ range: 48.01–>100 µM depending on substituent identity) [1]. The target compound's ethyl carboxylate is predicted to confer intermediate lipophilicity (calculated logP = 2.634) compared to the 5-methyl analog, which may translate into altered cellular permeability and target engagement profiles [2].

medicinal chemistry structure-activity relationship thiazole derivatives

Differentiation from Simple Thiazole-5-Carboxylate Esters Lacking the Benzamido-Sulfonamide Extension

Simpler thiazole-5-carboxylate esters such as ethyl 4-phenylthiazole-2-carboxylate (CAS 31877-30-2) are widely available as synthetic intermediates but lack the 2-position benzamido-pyrrolidinylsulfonyl extension present in the target compound . This extension introduces a sulfonamide pharmacophore critical for hydrogen-bond interactions with enzymatic targets. In the benzenesulfonylpyrrolidine-thiazole series, compounds bearing the full sulfonamide extension demonstrated MCF-7 IC₅₀ values of 48.01–49.78 µM, superior to the reference drug doxorubicin (IC₅₀ = 68.6 µM) in the same assay [1]. Simple thiazole carboxylates without this extension typically serve as synthetic precursors and lack reported anticancer potency in the same range. The pyrrolidinylsulfonyl group also contributes to aqueous solubility modulation; compounds in this series with the sulfonamide motif exhibit calculated tPSA values of ~103 Ų, balancing permeability and solubility for cellular assays [2].

anticancer drug discovery thiazole scaffold pharmacophore extension

Differentiation from Carboxylic Acid Hydrolysis Products: Ester vs. Free Acid Functionality

The ethyl ester at the thiazole 5-position is a critical determinant of cellular permeability. In a related thiazole amide drug discovery program targeting ELOVL1, the ester moiety was essential for CNS penetration and cellular activity; hydrolysis to the free carboxylic acid (4-phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiazole-5-carboxylic acid) abrogated membrane permeability . This principle is consistent with the target compound's calculated logP of 2.634 and tPSA of 103 Ų, placing it within favorable ranges for passive membrane diffusion [1]. The free acid analog would carry a formal negative charge at physiological pH (calculated net charge: -1 at pH 7.4), dramatically reducing its ability to cross lipid bilayers and engage intracellular targets. Procurement of the carboxylic acid derivative as a substitute would therefore yield a compound with fundamentally altered pharmacokinetic properties, unsuitable for cell-based assays requiring intracellular target engagement.

prodrug design ester stability cell permeability

Sulfonamide Positional Isomerism: Differentiation from 3-(Pyrrolidin-1-ylsulfonyl)benzamide Regioisomers

The target compound features a para-substituted (4-position) pyrrolidin-1-ylsulfonyl group on the benzamide ring. The corresponding meta-substituted (3-position) regioisomer, 3-(pyrrolidin-1-ylsulfonyl)-N-(1,3-thiazol-2-yl)benzamide, is also commercially cataloged but differs in the vector of sulfonamide presentation . In sulfonamide-containing kinase inhibitor series, para-to-meta sulfonamide relocation has been shown to alter hydrogen-bond geometry with catalytic lysine residues in the ATP-binding pocket, shifting IC₅₀ values by factors of 10- to 100-fold depending on target kinase architecture [1]. While no direct head-to-head comparison between these specific regioisomers has been published, the well-established principle of sulfonamide positional SAR across multiple target classes (kinases, carbonic anhydrases, proteases) indicates that these two compounds cannot be treated as interchangeable [2]. The para substitution in the target compound directs the pyrrolidinylsulfonyl group along the long axis of the molecule, while meta substitution presents it at approximately a 60° angle, creating distinct molecular shapes for protein pocket complementarity.

regioisomer specificity sulfonamide SAR target binding

Optimal Research and Procurement Scenarios for Ethyl 4-phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiazole-5-carboxylate Based on Evidence-Linked Differentiation


Lead Optimization in Anticancer Thiazole-Sulfonamide Programs Targeting MCF-7 Breast Adenocarcinoma

The compound's benzenesulfonylpyrrolidine-thiazole architecture places it within an SAR series that has demonstrated MCF-7 IC₅₀ values of 48.01–49.78 µM, superior to doxorubicin (68.6 µM) [1]. As a 5-ethyl carboxylate ester variant, it occupies a distinct position in the lipophilicity-potency matrix compared to 5-methyl or 5-unsubstituted analogs. Researchers refining lead compounds for breast cancer should procure this specific compound to evaluate the contribution of the ester moiety to cellular potency, metabolic stability, and permeability, using the 5-methyl analog (CAS 313549-72-3) as a direct matched-pair comparator . This approach enables isolation of the ester's contribution while holding the benzamido-sulfonamide pharmacophore constant.

Kinase Selectivity Profiling: Evaluating the Role of the Ethyl Carboxylate in ATP-Binding Pocket Complementarity

Thiazole derivatives are established kinase inhibitor scaffolds, and the pyrrolidinylsulfonyl benzamide extension in this compound provides additional hydrogen-bond contacts within kinase active sites [2]. The ethyl carboxylate at the 5-position projects into the solvent-exposed region of the ATP-binding pocket, where ester vs. methyl vs. carboxylic acid substitutions modulate both potency and kinase selectivity profiles. Procurement of this compound for broad-panel kinase profiling (e.g., against a panel of 50–100 kinases) is warranted to map the selectivity fingerprint conferred by the ester moiety, with comparison to the carboxylic acid hydrolysis product as a critical control for structure-selectivity relationship analysis.

Agrochemical Discovery: Pyrrolidinyl-Thiazole Derivatives as Herbicide or Insecticide Lead Scaffolds

The Bayer patent DE10029077A1 explicitly claims pyrrolidinyl-substituted thiazole derivatives for agrochemical applications including herbicides, insecticides, and acaricides [3]. The target compound's combination of a thiazole core with a pyrrolidinylsulfonyl substituent aligns with the general formula (I) described in this patent. Researchers in crop protection discovery may procure this compound as a representative of the ester-containing subclass to evaluate structure-activity relationships for phytotoxicity, insecticidal activity, or antifouling properties, particularly given the commercial precedent for thiazole-containing agrochemicals.

Computational Chemistry and Molecular Docking: Validating Predicted Binding Modes with Experimental Controls

The compound's calculated physicochemical properties (logP 2.634, tPSA 103 Ų, 5 H-bond acceptors, 1 H-bond donor) place it within favorable drug-like chemical space [4]. With no previously reported biological activity in ChEMBL [5], this compound represents a clean starting point for prospective computational modeling followed by experimental validation. Its well-defined pharmacophoric elements (thiazole, sulfonamide, ester) enable systematic docking studies, and its commercial availability supports rapid experimental follow-up of computational predictions, making it valuable for academic groups establishing structure-based drug design workflows.

Quote Request

Request a Quote for Ethyl 4-phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.